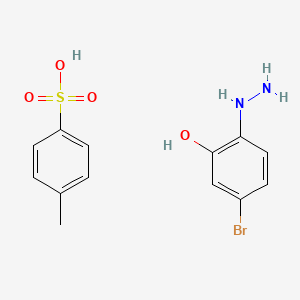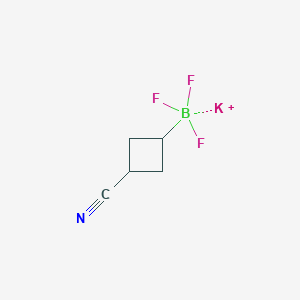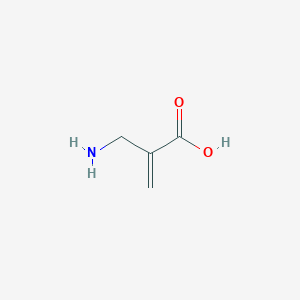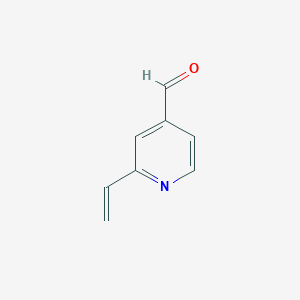![molecular formula C9H13ClN2O2 B13559003 2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride](/img/structure/B13559003.png)
2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride is a chemical compound that features a pyrazole ring attached to a cyclobutyl group, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride typically involves the formation of the pyrazole ring followed by the attachment of the cyclobutyl group and the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by subsequent reactions to introduce the cyclobutyl and acetic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
化学反应分析
Types of Reactions
2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring and cyclobutyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .
相似化合物的比较
Similar Compounds
2-(1H-Pyrazol-1-yl)acetic acid: Shares the pyrazole ring but lacks the cyclobutyl group.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a pyrazole ring with a different substitution pattern and a morpholine group.
Uniqueness
2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct structural and chemical properties.
属性
分子式 |
C9H13ClN2O2 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC 名称 |
2-(1-pyrazol-1-ylcyclobutyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-8(13)7-9(3-1-4-9)11-6-2-5-10-11;/h2,5-6H,1,3-4,7H2,(H,12,13);1H |
InChI 键 |
SQSVVTZSDRNGNU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(CC(=O)O)N2C=CC=N2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13558920.png)

![4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13558929.png)
![N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13558937.png)
![4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol](/img/structure/B13558945.png)
![1-Thia-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13558952.png)



![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B13558978.png)
![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)


![2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde](/img/structure/B13558989.png)
